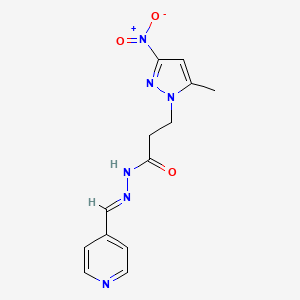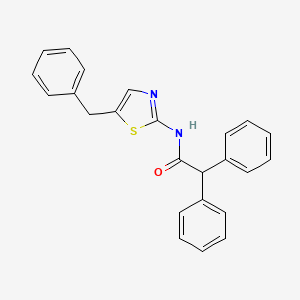
N-(2-chlorophenyl)-2,3-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorophenyl)-2,3-dimethoxybenzamide, also known as BML-190, is a selective antagonist of the cannabinoid CB2 receptor. It was first synthesized in 2000 by scientists at the University of Aberdeen, Scotland. Since then, BML-190 has been extensively studied for its potential use in treating various diseases and disorders.
Wirkmechanismus
N-(2-chlorophenyl)-2,3-dimethoxybenzamide works by selectively blocking the CB2 receptor, which is primarily found in immune cells. By blocking this receptor, N-(2-chlorophenyl)-2,3-dimethoxybenzamide can reduce inflammation and modulate immune responses. It does not affect the CB1 receptor, which is primarily found in the brain and is responsible for the psychoactive effects of cannabis.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-2,3-dimethoxybenzamide has been shown to have several biochemical and physiological effects, including reducing inflammation, modulating immune responses, and reducing neuropathic pain. It has also been shown to have anti-cancer properties and can induce apoptosis (cell death) in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-chlorophenyl)-2,3-dimethoxybenzamide in lab experiments is its selectivity for the CB2 receptor. This allows researchers to study the specific effects of blocking this receptor without affecting other receptors in the body. However, one limitation is that N-(2-chlorophenyl)-2,3-dimethoxybenzamide has relatively low potency compared to other CB2 receptor antagonists, which may limit its effectiveness in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-(2-chlorophenyl)-2,3-dimethoxybenzamide. One area of interest is its potential use in treating autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. Another area of interest is its potential use in treating inflammation associated with neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further research is needed to optimize the synthesis and potency of N-(2-chlorophenyl)-2,3-dimethoxybenzamide for use in lab experiments and potential clinical applications.
Synthesemethoden
The synthesis of N-(2-chlorophenyl)-2,3-dimethoxybenzamide involves several steps, including the reaction of 2,3-dimethoxybenzoyl chloride with 2-chloroaniline to form an intermediate, which is then reacted with N,N-dimethylformamide dimethyl acetal to yield N-(2-chlorophenyl)-2,3-dimethoxybenzamide. The overall yield of the synthesis is approximately 40%.
Wissenschaftliche Forschungsanwendungen
N-(2-chlorophenyl)-2,3-dimethoxybenzamide has been studied for its potential use in treating various diseases and disorders, including cancer, inflammation, and neuropathic pain. Studies have shown that N-(2-chlorophenyl)-2,3-dimethoxybenzamide can inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been shown to reduce neuropathic pain in rats.
Eigenschaften
IUPAC Name |
N-(2-chlorophenyl)-2,3-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3/c1-19-13-9-5-6-10(14(13)20-2)15(18)17-12-8-4-3-7-11(12)16/h3-9H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYXRTCNYXFYDDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2,5-dimethoxyphenyl)-2-[(4-fluorobenzoyl)amino]acrylic acid](/img/structure/B5845590.png)
![1-{4-[(4-fluorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B5845596.png)
![N-{[(2-fluorophenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5845597.png)

![1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-phenylpiperazine](/img/structure/B5845617.png)
![2-{[ethyl(4-methylphenyl)amino]methyl}-6-hydroxy-3(2H)-pyridazinone](/img/structure/B5845629.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5845633.png)
![ethyl {4-[(benzylsulfonyl)amino]phenyl}acetate](/img/structure/B5845643.png)
![2-[3-(4-ethylphenyl)acryloyl]-1H-indene-1,3(2H)-dione](/img/structure/B5845659.png)

![3-chloro-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5845671.png)
![N-[2-(aminocarbonyl)phenyl]-2-methoxybenzamide](/img/structure/B5845674.png)
![N-(2,5-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5845678.png)
